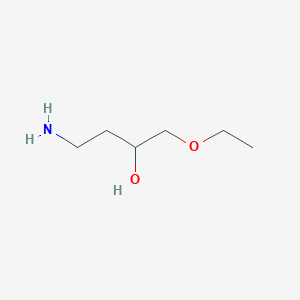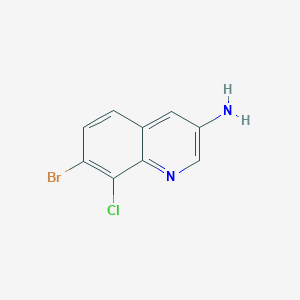amine](/img/structure/B13193828.png)
[1-(3,4-Dimethylphenyl)ethyl](2-methoxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)ethylamine: is an organic compound with the molecular formula C13H21NO It is a derivative of phenethylamine, featuring a dimethylphenyl group and a methoxyethyl group attached to the amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)ethylamine typically involves the alkylation of 3,4-dimethylphenethylamine with 2-methoxyethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of 1-(3,4-Dimethylphenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the amine group, potentially forming secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3,4-dimethylbenzaldehyde or 3,4-dimethylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or ethers.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Neurotransmitter Research: As a derivative of phenethylamine, it may be studied for its potential effects on neurotransmitter systems.
Medicine:
Pharmaceutical Development: The compound can be explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry:
Material Science: It can be used in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)ethylamine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, influencing their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, potentially modulating their activity.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.
Comparación Con Compuestos Similares
Phenethylamine: The parent compound, lacking the dimethyl and methoxyethyl groups.
3,4-Dimethylphenethylamine: Similar structure but without the methoxyethyl group.
2-Methoxyethylamine: Lacks the aromatic ring and dimethyl groups.
Uniqueness:
Structural Features: The presence of both dimethylphenyl and methoxyethyl groups provides unique steric and electronic properties.
Reactivity: The compound’s reactivity is influenced by the combination of these groups, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-13(9-11(10)2)12(3)14-7-8-15-4/h5-6,9,12,14H,7-8H2,1-4H3 |
Clave InChI |
FRQVLSAZNGJQJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)NCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)




![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13193793.png)





![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B13193820.png)
